2-Bromo-4-methylaniline

Catalog No.
S565622
CAS No.
583-68-6
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylaniline

CAS Number

583-68-6

Product Name

2-Bromo-4-methylaniline

IUPAC Name

2-bromo-4-methylaniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)Br

Synonyms

2-bromo-4-methylphenylamine

Canonical SMILES

CC1=CC(=C(C=C1)N)Br

Organic Synthesis Precursor

  • Palladium-catalyzed amination: 2-Bromo-4-methylaniline can be used as a precursor in palladium-catalyzed selective amination reactions. A study demonstrated its effectiveness in reacting with 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules [].

Formation of Amides

  • Reaction with imidazo[1,2-a]pyridine derivatives: 2-Bromo-4-methylaniline can react with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of a methylaluminum compound (Me3Al) to form amides. These amides possess potential applications in medicinal chemistry and materials science [].

Other Potential Applications

  • Synthesis of iminophosphoranes: Research suggests that 2-bromo-4-methylaniline can be utilized in the synthesis of iminophosphoranes, a class of compounds with interesting properties in catalysis and coordination chemistry []. However, further exploration is needed to establish its full potential in this area.

Molecular Structure Analysis

The key feature of 2-Bromo-4-methylaniline's structure is the aromatic ring. It consists of six carbon atoms bonded together in a ring structure with alternating single and double bonds, delocalizing electrons and creating a region of high electron density. Attached to this ring at the 2nd position is a bromine (Br) atom, known for its electron-withdrawing nature. At the 4th position, a methyl (CH3) group is present, donating electrons. Finally, an amine group (NH2) is attached to the ring, further contributing electron density [].


Chemical Reactions Analysis

A primary application of 2-Bromo-4-methylaniline is as a starting material for the synthesis of iminophosphoranes. Iminophosphoranes are a class of phosphorus-nitrogen compounds with various applications in organic chemistry, including catalysis and ligand design []. The reaction involves the nucleophilic attack of the amine group on a phosphine imine intermediate [].

Balanced chemical equation for the generalized reaction is not available due to the variability of the phosphine imine intermediate used.


Physical And Chemical Properties Analysis

  • Melting Point: 43-45 °C []
  • Boiling Point: 252-254 °C []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Stable under normal storage conditions []

XLogP3

2

Boiling Point

240.0 °C

Melting Point

26.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.83%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

583-68-6

Wikipedia

2-Bromo-4-methylaniline

General Manufacturing Information

Benzenamine, 2-bromo-4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types